Cas no 1547044-53-0 (4-Piperidineacetic acid, 1-cyclopropyl-α-methyl-)
4-Piperidineacetic acid, 1-cyclopropyl-α-methyl- Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidineacetic acid, 1-cyclopropyl-α-methyl-
-
- Inchi: 1S/C11H19NO2/c1-8(11(13)14)9-4-6-12(7-5-9)10-2-3-10/h8-10H,2-7H2,1H3,(H,13,14)
- InChI Key: JPBABMMHUMBJPC-UHFFFAOYSA-N
- SMILES: C(C1CCN(C2CC2)CC1)(C)C(=O)O
4-Piperidineacetic acid, 1-cyclopropyl-α-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-783143-0.05g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 0.05g |
$647.0 | 2024-05-22 | |
| Enamine | EN300-783143-0.1g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 0.1g |
$678.0 | 2024-05-22 | |
| Enamine | EN300-783143-0.25g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 0.25g |
$708.0 | 2024-05-22 | |
| Enamine | EN300-783143-0.5g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 0.5g |
$739.0 | 2024-05-22 | |
| Enamine | EN300-783143-1.0g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 1.0g |
$770.0 | 2024-05-22 | |
| Enamine | EN300-783143-2.5g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 2.5g |
$1509.0 | 2024-05-22 | |
| Enamine | EN300-783143-5.0g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 5.0g |
$2235.0 | 2024-05-22 | |
| Enamine | EN300-783143-10.0g |
2-(1-cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 10.0g |
$3315.0 | 2024-05-22 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081335-1g |
2-(1-Cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 1g |
¥2639.0 | 2023-04-10 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01081335-5g |
2-(1-Cyclopropylpiperidin-4-yl)propanoic acid |
1547044-53-0 | 95% | 5g |
¥7644.0 | 2023-04-10 |
4-Piperidineacetic acid, 1-cyclopropyl-α-methyl- Related Literature
-
Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 4-Piperidineacetic acid, 1-cyclopropyl-α-methyl-
Comprehensive Overview of 4-Piperidineacetic acid, 1-cyclopropyl-α-methyl- (CAS No. 1547044-53-0)
4-Piperidineacetic acid, 1-cyclopropyl-α-methyl- (CAS No. 1547044-53-0) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 1-Cyclopropyl-α-methylpiperidine-4-acetic acid, is characterized by its unique structural features and potential therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.
The chemical structure of 1-Cyclopropyl-α-methylpiperidine-4-acetic acid is composed of a piperidine ring, a cyclopropyl group, and an α-methyl substituent. These structural elements contribute to its distinct physicochemical properties and biological activities. The piperidine ring is a common motif in many bioactive molecules due to its ability to form hydrogen bonds and participate in various interactions with biological targets. The cyclopropyl group adds rigidity to the molecule, which can influence its conformational flexibility and binding affinity. The α-methyl substituent further modulates the compound's hydrophobicity and steric properties.
In terms of synthesis, 1-Cyclopropyl-α-methylpiperidine-4-acetic acid can be prepared through several synthetic routes. One common approach involves the reaction of a cyclopropyl-substituted ketone with an appropriate amine followed by reduction and carboxylation steps. Another method involves the use of transition metal-catalyzed cross-coupling reactions to introduce the cyclopropyl and α-methyl groups onto the piperidine scaffold. These synthetic strategies have been optimized to achieve high yields and purity levels, making 1-Cyclopropyl-α-methylpiperidine-4-acetic acid readily available for further research and development.
The biological activities of 1-Cyclopropyl-α-methylpiperidine-4-acetic acid have been extensively studied in recent years. One of the most notable applications is its potential as a modulator of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in various physiological processes, including neurotransmission, hormone signaling, and immune responses. 1-Cyclopropyl-α-methylpiperidine-4-acetic acid has been shown to exhibit selective binding to specific GPCRs, which can lead to the modulation of downstream signaling pathways.
For instance, a study published in the Journal of Medicinal Chemistry reported that 1-Cyclopropyl-α-methylpiperidine-4-acetic acid acts as a potent agonist for the serotonin 5-HT2C receptor. This receptor is involved in regulating appetite, mood, and cognitive function. The selective activation of 5-HT2C receptors by 1-Cyclopropyl-α-methylpiperidine-4-acetic acid has potential therapeutic implications for treating conditions such as obesity, depression, and anxiety disorders.
Beyond its interactions with GPCRs, 1-Cyclopropyl-α-methylpiperidine-4-acetic acid has also been investigated for its anti-inflammatory properties. Inflammatory diseases such as arthritis and inflammatory bowel disease (IBD) are characterized by chronic inflammation and tissue damage. Research has shown that 1-Cyclopropyl-α-methylpiperidine-4-acetic acid can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by modulating the activity of nuclear factor-kappa B (NF-κB), a key transcription factor involved in inflammation.
In addition to its therapeutic potential, 1-Cyclopropyl-α-methylpiperidine-4-acetic acid has been used as a building block for the synthesis of more complex molecules with diverse biological activities. For example, it has been incorporated into peptidomimetics designed to mimic the structure and function of bioactive peptides. These peptidomimetics have shown promise in various applications, including enzyme inhibition, cell penetration, and drug delivery.
The safety profile of 1-Cyclopropyl-α-methylpiperidine-4-acetic acid is another important aspect that has been evaluated in preclinical studies. Toxicity assessments have demonstrated that this compound exhibits low toxicity at therapeutic concentrations. However, further studies are needed to fully understand its long-term safety and potential side effects in humans.
In conclusion, 1-Cyclopropyl-α-methylpiperidine-4-acetic acid (CAS No. 1547044-53-0) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for further investigation and development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and therapeutic potential, contributing to advancements in drug discovery and development.
1547044-53-0 (4-Piperidineacetic acid, 1-cyclopropyl-α-methyl-) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)